molecular formula C10H6N2OS B189215 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine CAS No. 56304-76-8

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

Cat. No.: B189215
CAS No.: 56304-76-8
M. Wt: 202.23 g/mol
InChI Key: JTXFPILITXFNSM-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyano group at the third position, a hydroxy group at the second position, and a thienyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-6-(2-thienyl)-pyridine with a suitable nitrile source under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Hydroxy-6-(2-thienyl)-pyridine and a nitrile source (e.g., acetonitrile).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent (e.g., ethanol or methanol) and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-Cyano-2-oxo-6-(2-thienyl)-pyridine.

    Reduction: Formation of 3-Amino-2-hydroxy-6-(2-thienyl)-pyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and cyano groups can form hydrogen bonds and other non-covalent interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-(2-thienyl)-pyridine: Lacks the cyano group, which may affect its reactivity and biological activity.

    3-Cyano-2-hydroxy-pyridine:

    3-Cyano-6-(2-thienyl)-pyridine: Lacks the hydroxy group, which may impact its solubility and interaction with biological targets.

Uniqueness

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine is unique due to the presence of all three functional groups (cyano, hydroxy, and thienyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFPILITXFNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356512
Record name 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-76-8
Record name 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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